Imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone
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Overview
Description
Imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and thiazolidine. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine moiety is known for its biological activity, while the thiazolidine ring adds further chemical diversity and potential biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone typically involves the condensation of 2-aminopyridine derivatives with α-halo ketones, followed by cyclization and functionalization steps. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with an α-halo ketone under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Functionalization: The imidazo[1,2-a]pyridine core is then functionalized with a thiazolidine ring through a series of reactions involving thioamides and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazolidine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiazolidine: Exhibits various biological activities, such as anti-inflammatory and antidiabetic effects.
Uniqueness
Imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is unique due to the combination of the imidazo[1,2-a]pyridine and thiazolidine moieties, which may result in synergistic effects and enhanced biological activity compared to its individual components .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-5-13-17(8-9-19-13)14(18)11-10-15-12-6-3-4-7-16(11)12/h3-4,6-7,10,13H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINCWALGXZUXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1N(CCS1)C(=O)C2=CN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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